molecular formula C24H21N3O2S B2580409 N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide CAS No. 476458-73-8

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide

Cat. No. B2580409
M. Wt: 415.51
InChI Key: WIYWUPHDMHJAOV-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide is a useful research compound. Its molecular formula is C24H21N3O2S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research has explored the computational and pharmacological potential of novel derivatives, including pyrazole compounds, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, some compounds have shown moderate inhibitory effects across various assays, demonstrating good affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating to significant analgesic and anti-inflammatory effects. Other derivatives have exhibited binding to multiple targets and antioxidant potential with specified EC50 values, indicating their capacity for tumor inhibition and toxicity assessment with respective LC50 values (Faheem, 2018).

Synthesis and Biological Evaluation

Another area of research involves the synthesis and biological evaluation of certain pyrazole derivatives as potent σ(1) receptor antagonists. These derivatives have been evaluated in vitro and shown to exhibit high activity in models of neurogenic pain, highlighting their potential as clinical candidates due to their physicochemical, safety, and ADME properties (Díaz et al., 2012).

Coordination Complexes and Antioxidant Activity

Studies have also synthesized coordination complexes from pyrazole-acetamide derivatives, investigating the effect of hydrogen bonding on self-assembly processes and antioxidant activity. These complexes, characterized by various spectroscopic methods, have shown significant antioxidant activity, demonstrating the chemical versatility and potential therapeutic applications of these compounds (Chkirate et al., 2019).

Antibacterial Activity

Moreover, research into the antibacterial activity of N-substituted pyrazoline derivatives has identified novel compounds with significant efficacy against both Gram-positive and Gram-negative bacteria, illustrating the potential of these derivatives in combating microbial resistance (Rani et al., 2015).

Anticancer Evaluation

The anticancer evaluation of certain derivatives has also been a focus, with studies synthesizing and testing new compounds for their activity against various cancer cell lines. These efforts have led to the identification of derivatives with promising anti-tumor activities, indicating the potential of such compounds in the development of novel anticancer therapies (Salahuddin et al., 2014).

properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-16-6-9-19(10-7-16)27-24(21-14-30-15-22(21)26-27)25-23(28)13-29-20-11-8-17-4-2-3-5-18(17)12-20/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYWUPHDMHJAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.